Benzenecarbothioamide, N-(4-bromophenyl)-4-methyl-
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Overview
Description
Benzenecarbothioamide, N-(4-bromophenyl)-4-methyl- is an organic compound that belongs to the class of thioamides This compound is characterized by the presence of a benzenecarbothioamide group attached to a 4-bromophenyl and a 4-methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenecarbothioamide, N-(4-bromophenyl)-4-methyl- typically involves the reaction of 4-bromoaniline with a suitable thioamide precursor. One common method is the direct condensation of 4-bromoaniline with a thioamide under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid, and the mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of Benzenecarbothioamide, N-(4-bromophenyl)-4-methyl- can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Benzenecarbothioamide, N-(4-bromophenyl)-4-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thioamide group to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, palladium catalysts for cross-coupling reactions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Benzenecarbothioamide, N-(4-bromophenyl)-4-methyl- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new antimicrobial agents.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Benzenecarbothioamide, N-(4-bromophenyl)-4-methyl- involves its interaction with specific molecular targets. In biological systems, it is believed to inhibit the function of certain enzymes by binding to their active sites. This interaction can disrupt essential biochemical pathways, leading to the antimicrobial effects observed in some studies .
Comparison with Similar Compounds
Similar Compounds
- N-(4-Bromophenyl)benzamide
- N-(4-Bromophenyl)-2-fluorobenzenecarbothioamide
- N-(4-Bromophenyl)methoxycarbothioamide
Uniqueness
Benzenecarbothioamide, N-(4-bromophenyl)-4-methyl- is unique due to the presence of both a 4-bromophenyl and a 4-methyl group, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties and binding affinities, making it a valuable compound for further research .
Properties
CAS No. |
127351-06-8 |
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Molecular Formula |
C14H12BrNS |
Molecular Weight |
306.22 g/mol |
IUPAC Name |
N-(4-bromophenyl)-4-methylbenzenecarbothioamide |
InChI |
InChI=1S/C14H12BrNS/c1-10-2-4-11(5-3-10)14(17)16-13-8-6-12(15)7-9-13/h2-9H,1H3,(H,16,17) |
InChI Key |
XOPIEKPLDSEEDY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=S)NC2=CC=C(C=C2)Br |
Origin of Product |
United States |
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